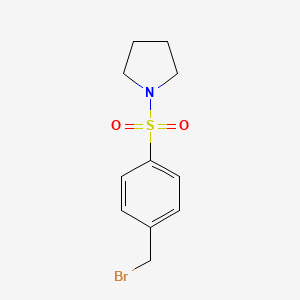
1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C10H12BrNO2S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is characterized by a pyrrolidine ring that is sulfonylated at the 1-position with a 4-bromomethylphenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is sulfonylated at the 1-position with a 4-bromomethylphenyl group . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Pyrrolidine Derivatives in Medicinal Chemistry
Pyrrolidine derivatives, including "1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine," are pivotal in drug discovery, offering a versatile scaffold for designing novel biologically active compounds. These derivatives are highly valued for their sp^3-hybridization, contributing significantly to stereochemistry and enhancing molecular three-dimensionality, which is crucial for drug design. Their application spans across various therapeutic areas due to their structural diversity and ability to modulate biological activity through stereochemical variations. The ability to introduce different substituents on the pyrrolidine ring allows for the exploration of pharmacophore space and the optimization of drug properties, such as selectivity and potency (Li Petri et al., 2021).
Matrix Metalloproteinase Inhibitors
Pyrrolidine scaffolds are fundamental in the development of matrix metalloproteinase (MMP) inhibitors. MMPs are involved in numerous physiological and pathological processes, making them therapeutic targets for diseases such as cancer, cardiovascular, and rheumatic diseases. Sulfonamide pyrrolidine derivatives, among others, have shown low nanomolar activity against specific MMP subclasses. This underscores the pyrrolidine ring's utility as a scaffold for designing selective MMP inhibitors, highlighting the structure-activity relationship and the influence of steric factors on biological efficacy (Cheng et al., 2008).
Environmental Degradation and Monitoring
Although not directly related to "this compound," research into the environmental fate and effects of related compounds, particularly those with sulfonyl groups, is significant. Studies on the microbial degradation of polyfluoroalkyl chemicals reveal the transformation of these compounds into persistent perfluoroalkyl acids, posing environmental and health risks. Understanding the biodegradation pathways and effects of such compounds is crucial for assessing their environmental impact and for the development of mitigation strategies (Liu & Avendaño, 2013).
Future Directions
Pyrrolidine derivatives, including “1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile structure and wide range of biological activities . Future research could focus on synthesizing various derivatives and evaluating their biological activities to discover new therapeutic agents.
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNRYVMLBYEUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

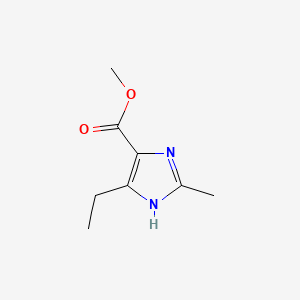
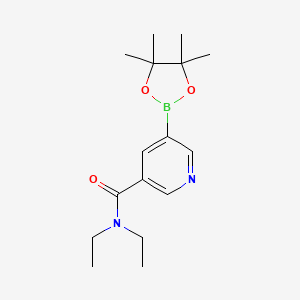
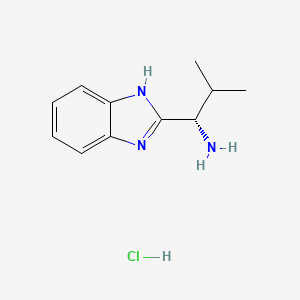

![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
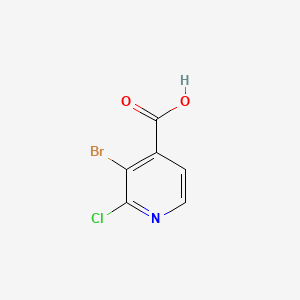
![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)
![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)
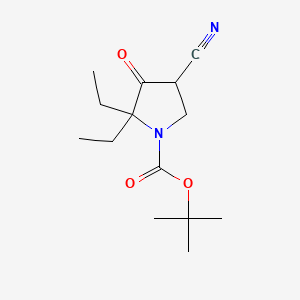
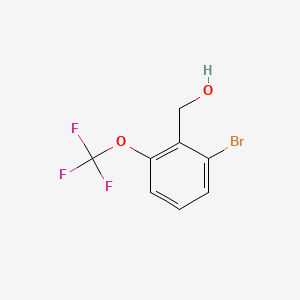

![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)
